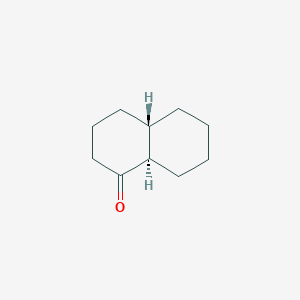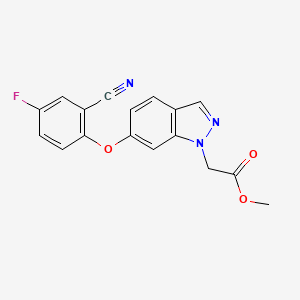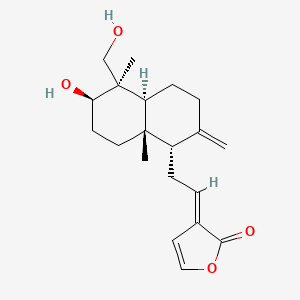
3-(Azetidin-1-yl)pyrrolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is a chemical compound with the molecular formula C7H14N2·2HCl It is a white to off-white crystalline powder that is soluble in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride typically involves the reaction of azetidine with pyrrolidine under controlled conditions. One common method includes:
Starting Materials: Azetidine and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Bulk Synthesis: Using large reactors to mix azetidine and pyrrolidine in the presence of a solvent and catalyst.
Continuous Flow Processes: To enhance efficiency and yield, continuous flow reactors may be employed.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures, including chromatography and spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Azetidin-1-yl)pyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine or pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Reduction: Typically results in the formation of amines.
Substitution: Produces various substituted azetidine or pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Azetidin-1-yl)pyrrolidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Azetidin-1-yl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target of interest. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing neurological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Pyrrolidin-1-yl)pyrrolidine dihydrochloride
- 3-(Azetidin-1-yl)piperidine dihydrochloride
- 3-(Azetidin-1-yl)morpholine dihydrochloride
Uniqueness
3-(Azetidin-1-yl)pyrrolidine dihydrochloride is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-4-9(5-1)7-2-3-8-6-7;;/h7-8H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWZPMQLVYZZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenesulfonamide, N-[(3-bromo-4-fluorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methyl-](/img/structure/B8048798.png)





![N-[(3,5-difluorophenyl)acetyl]-l-alanyl-2-phenylglycine-1,1-dimethylethyl ester](/img/structure/B8048853.png)

